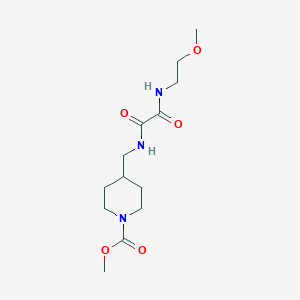
Methyl 4-((2-((2-methoxyethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Methyl 4-((2-((2-methoxyethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . It also has an amide group, which is a key functional group in proteins and other important biological molecules.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, piperidine derivatives are known to undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Piperidine derivatives generally have a high boiling point and are soluble in organic solvents .科学的研究の応用
Palladium-catalyzed CH Functionalization
Research demonstrates the use of related compounds in palladium-catalyzed CH functionalization, showcasing their utility in the synthesis of oxindoles, which are crucial frameworks in medicinal chemistry. This methodology leverages Buchwald's and Hartwig's methods, underscoring the compound's potential in developing inhibitors for enzymes like serine palmitoyl transferase (Magano et al., 2014).
Cardiovascular Activity and Electrochemical Oxidation
Another study explored the cardiovascular activity and electrochemical oxidation of nitriles derived from related chemical structures, indicating their significant potential in cardiovascular drug development. This research provides insights into the electronic properties of substituents on heterocycles and their impact on electrochemical oxidation (Krauze et al., 2004).
Palladium-catalyzed Aminocarbonylation
Related piperidine compounds with ester functionality have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process is instrumental in synthesizing carboxamides and ketocarboxamides, highlighting the compound's versatility in organic synthesis (Takács et al., 2014).
Relay Catalysis in Organic Synthesis
Methyl 4-aminopyrrole-2-carboxylates synthesis demonstrates the compound's role in relay catalytic cascade reactions, leading to the efficient synthesis of pyrrole derivatives. This process underscores its application in creating complex organic molecules through one-pot synthesis approaches (Galenko et al., 2015).
Histamine H3 Receptor Antagonists
In the realm of medicinal chemistry, related compounds have been evaluated for their in vitro activity as histamine H3 receptor antagonists. This research illustrates the potential therapeutic applications of such compounds in treating neurological disorders (Apodaca et al., 2003).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 4-[[[2-(2-methoxyethylamino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O5/c1-20-8-5-14-11(17)12(18)15-9-10-3-6-16(7-4-10)13(19)21-2/h10H,3-9H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRSIFPNJUPDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1CCN(CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
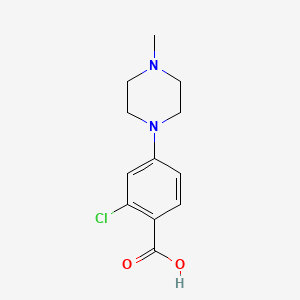
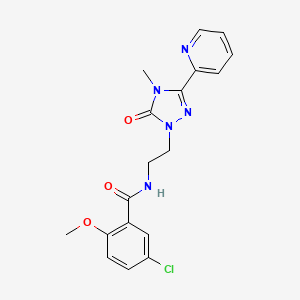
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2929239.png)
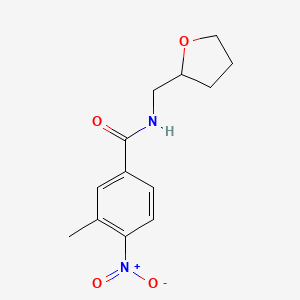
![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2929244.png)
![N-(3-chloro-2-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2929246.png)
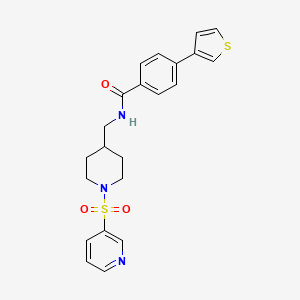
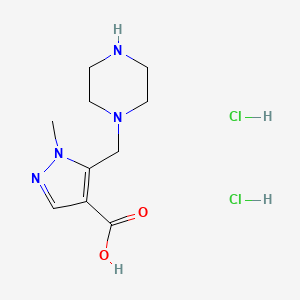

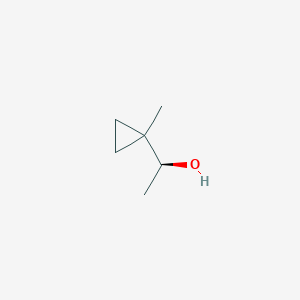
![N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2929253.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol](/img/structure/B2929254.png)
![1-methoxy-N-[3-(trifluoromethyl)benzyl]propan-2-amine](/img/structure/B2929257.png)
![3-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2929258.png)
